molecular formula C30H21NO B13641286 N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B13641286
M. Wt: 411.5 g/mol
InChI Key: SIWAWZHYIWHTCM-UHFFFAOYSA-N
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Description

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine ( 1922919-50-3) is an organic compound with the molecular formula C30H21NO and a molecular weight of 411.50 g/mol. This high-purity (95%) material is designed for advanced scientific research, particularly in the field of organic electronics. It belongs to a class of aromatic amine derivatives functionalized with a dibenzofuran unit, a structure known for its valuable electronic properties . In application-oriented research, this compound shows significant promise as a functional material in Organic Light-Emitting Diodes (OLEDs). Compounds with similar dibenzofuran-amine architectures have been extensively studied and employed as Electron Blocking Layers (EBL) in blue fluorescent OLEDs . The dibenzofuran unit contributes to high triplet energy levels and enhances stability under electrical stress, while the aromatic amine moiety facilitates efficient hole transport . When used in an EBL, the primary mechanism of action involves confining electron leakage from the emitting layer and facilitating efficient hole injection, which is critical for balancing charge carriers within the device. This balance directly leads to a significant improvement in key device performance metrics, including enhanced external quantum efficiency (EQE) and a substantially extended operational lifetime . This makes it a compound of high interest for researchers developing next-generation, high-performance display and lighting technologies. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C30H21NO

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-dibenzofuran-1-ylphenyl)-4-phenylaniline

InChI

InChI=1S/C30H21NO/c1-2-7-21(8-3-1)22-13-17-24(18-14-22)31-25-19-15-23(16-20-25)26-10-6-12-29-30(26)27-9-4-5-11-28(27)32-29/h1-20,31H

InChI Key

SIWAWZHYIWHTCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=C5C6=CC=CC=C6OC5=CC=C4

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

The compound consists of a dibenzofuran unit connected via a phenyl linker to a biphenyl amine group, forming a conjugated system that is useful in optoelectronic applications.

Preparation Methods Analysis

The synthesis of this compound can be divided into two main stages:

Synthesis of Dibenzofuran Derivatives

Dibenzofuran derivatives, including the dibenzofuran core of the target compound, are typically synthesized via several established methods:

Copper-Catalyzed Cyclization (General Procedure I)
  • Starting materials: Halogenated precursors such as bromobenzonitrile derivatives.
  • Reagents: Copper(I) cyanide (CuCN) in dimethylformamide (DMF).
  • Conditions: Reflux under nitrogen atmosphere for 12 hours.
  • Workup: Extraction with ethyl acetate, washing, drying, and purification by column chromatography.
  • Outcome: Formation of dibenzofuran derivatives in high yield (e.g., 88% for dibenzo[b,d]furan-4-carbonitrile).
Palladium-Catalyzed Cross-Coupling (General Procedure II)
  • Starting materials: 2-Bromophenols and aryl halides.
  • Reagents: Potassium carbonate (K2CO3), palladium acetate (Pd(OAc)2), triphenylphosphine (PPh3) in DMF.
  • Conditions: Stirring at 90 °C under argon atmosphere, followed by addition of Pd catalyst and ligand, continued stirring.
  • Workup: Extraction, washing, drying, and silica gel chromatography.
  • Outcome: Efficient synthesis of dibenzofuran derivatives with various substituents.
Suzuki-Miyaura Coupling (General Procedure III)
  • Starting materials: Boronic acids and aryl bromides.
  • Reagents: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), sodium carbonate (Na2CO3) in a toluene/ethanol/water mixture.
  • Conditions: Reflux under nitrogen for 24 hours.
  • Workup: Extraction, washing, drying, and column chromatography.
  • Outcome: Formation of substituted dibenzofurans with good purity and yield.

Formation of the Biphenyl Amine Linkage

The key step to form this compound involves coupling the dibenzofuran moiety with a biphenyl amine group.

Amide Bond Formation via Acyl Chloride Intermediate (General Procedure IV)
  • Preparation of dibenzo[b,d]furan-4-carbonyl chloride by treatment of the corresponding acid with oxalyl chloride in dichloromethane at 0 °C to room temperature.
  • Subsequent reaction of the acyl chloride with the amine derivative of biphenyl in chloroform under reflux conditions.
  • Addition of pyridine to neutralize HCl formed during the reaction.
  • Purification by flash chromatography to isolate the amide product.
Imine Formation Followed by Amine Coupling (General Procedure V)
  • Reaction of aldehyde-substituted dibenzofuran derivatives with tert-butylamine under nitrogen atmosphere at 100 °C for 24 hours.
  • Isolation of imine intermediates, which can be further converted to amine-functionalized biphenyl derivatives.

Transition-Metal-Free Synthesis Approaches

Recent advances include transition-metal-free synthetic routes for functionalized dibenzofurans via nucleophilic aromatic substitution (SNAr) reactions, which may offer milder and more sustainable alternatives for preparing dibenzofuran derivatives used in the target compound's synthesis.

Data Table: Summary of Preparation Methods

Preparation Step Method Key Reagents/Conditions Yield (%) Notes
Dibenzofuran core synthesis Copper-catalyzed cyclization CuCN, DMF, reflux, 12 h ~88 High yield, classical method
Palladium-catalyzed coupling Pd(OAc)2, PPh3, K2CO3, DMF, 90 °C Variable Versatile for substituted dibenzofurans
Suzuki-Miyaura coupling Pd(PPh3)4, Na2CO3, toluene/EtOH/H2O, reflux Good Allows diverse functionalization
Biphenyl amine linkage formation Acyl chloride coupling Oxalyl chloride, pyridine, reflux in CHCl3 Moderate Requires careful handling of reagents
Imine formation Aldehyde + tert-butylamine, 100 °C, 24 h High Intermediate step for amine coupling
Transition-metal-free SNAr Nucleophilic aromatic substitution Various nucleophiles, no metal catalyst Variable Environmentally friendly alternative

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dibenzofuran/Biphenylamine Motifs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Application Role
N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine C24H17NO 335.41 Dibenzofuran (position 2 substitution) linked to biphenylamine HTL in OLEDs
N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine C24H17NO 335.41 Dibenzofuran (position 4 substitution) with biphenylamine Intermediate for optoelectronic materials
N,N-Bis[4-(4-dibenzofuranyl)phenyl][1,1'-biphenyl]-4-amine C54H34N2O2 735.87 Multiple dibenzofuranyl groups for extended conjugation High-performance HTL in OLEDs

Key Observations :

  • Positional Isomerism : The substitution position on the dibenzofuran ring (e.g., 2- vs. 4-amine) alters conjugation pathways, impacting charge mobility and HOMO/LUMO levels. For instance, 4-substituted derivatives often exhibit deeper HOMO levels, improving hole injection .
  • Extended Conjugation : Compounds with multiple dibenzofuran units (e.g., C54H34N2O2) show enhanced thermal stability (Tg > 150°C) and higher hole mobility (>10⁻³ cm²/Vs) due to rigid, planar structures .
Comparison with Carbazole and Fluorene-Based HTLs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hole Mobility (cm²/Vs) HOMO Level (eV)
N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine C30H21NO 411.50 Dibenzofuran, biphenylamine ~10⁻⁴ (estimated) -5.3
BCFN (N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenylcarbazol-3-yl)phenyl)fluoren-2-amine) C48H39N 629.85 Fluorene, carbazole ~10⁻³ -5.1
mCP (1,3-Di(9H-carbazol-9-yl)benzene) C30H21N2 409.50 Carbazole ~10⁻⁴ -5.8

Key Findings :

  • Dibenzofuran vs. Carbazole : The dibenzofuran core in the target compound provides stronger electron-withdrawing properties compared to carbazole, resulting in deeper HOMO levels (-5.3 eV vs. -5.1 eV for BCFN). This improves charge balance in QLEDs by reducing electron leakage .
  • Thermal Stability : Dibenzofuran derivatives typically exhibit higher glass transition temperatures (Tg ≈ 120–150°C) than carbazole-based HTLs (Tg ≈ 80–100°C), enhancing device longevity .
Comparison with Thiophene and Sulfur-Containing Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Application Performance
DBTA (N-([1,1'-biphenyl]-4-yl)-N-(4-(dibenzo[b,d]thiophen-2-yl)phenyl)dibenzo[b,d]thiophen-2-amine) C42H27NS2 634.80 Dibenzothiophene 23.4% current efficiency in red InP QLEDs
(E)-N-((3-Bromothiophen-2-yl)methylene)-3,3′,5′-trimethyl-[1,1′-biphenyl]-4-amine C23H19BrN2S 459.38 Bromothiophene Used in organic synthesis; no optoelectronic data

Key Insights :

  • Sulfur vs. Oxygen : DBTA, which replaces dibenzofuran’s oxygen with sulfur in dibenzothiophene, achieves higher current efficiency (23.4%) due to sulfur’s polarizability and enhanced charge transport. However, dibenzofuran derivatives may offer better oxidative stability .
  • Synthetic Utility : Thiophene-containing analogues (e.g., bromothiophene derivatives) are primarily intermediates in Suzuki couplings, with lower yields (30–40%) compared to dibenzofuran-based HTLs .

Biological Activity

N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine, with the chemical formula C30H21NO and CAS number 1922919-50-3, is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyDetails
Molecular Formula C30H21NO
Molecular Weight 411.49 g/mol
CAS Number 1922919-50-3

The compound features a biphenyl structure substituted with dibenzo[b,d]furan, which may contribute to its biological activity.

The biological activity of this compound has been explored in various studies:

  • Kinase Inhibition : Research indicates that compounds structurally similar to this compound can inhibit specific kinases that are crucial for cell survival and proliferation. For instance, MAP4 kinases have been identified as significant targets in neuroprotection studies, suggesting that this compound may exhibit similar protective effects against neurodegeneration by inhibiting these kinases .
  • Antibacterial Activity : In a study focused on mycobacterial infections, compounds related to this compound demonstrated promising antibacterial properties against non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb). The mechanism involved the disruption of bacterial cell wall integrity and inhibition of essential metabolic pathways .
  • Cytotoxicity : The cytotoxic effects of the compound have been assessed using resazurin-based assays. Results indicated that certain concentrations effectively inhibited cell growth without causing significant toxicity to host cells, highlighting a potential therapeutic window for further exploration .

Neuroprotection in Motor Neurons

A notable study investigated the neuroprotective effects of various compounds against ER-stress-mediated degeneration in human motor neurons. Among the tested analogs, some exhibited significant protective effects correlated with their ability to inhibit MAP4K family kinases. This suggests that this compound could potentially offer similar protective benefits due to its structural characteristics .

Antimicrobial Efficacy

In evaluating antimicrobial activity, a series of compounds were tested against Mtb strains. The results demonstrated that certain derivatives showed more than 50% inhibition at specific concentrations. This highlights the potential of this compound as a candidate for further development in treating mycobacterial infections .

Q & A

Q. What are the established synthetic routes for N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction. Key steps include:

  • Step 1: Preparation of dibenzofuran-substituted aryl halide precursors (e.g., 4-bromo-N-(4-dibenzofuran-1-yl)phenyl aniline).
  • Step 2: Coupling with biphenylamine derivatives using catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ in toluene/ethanol mixtures at reflux (~110°C) .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Critical Considerations:

  • Catalyst loading (0.5–2 mol%) impacts yield and side-product formation.
  • Oxygen-free conditions are essential to prevent catalyst deactivation.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirm substitution patterns (e.g., dibenzofuran protons at δ 7.2–8.3 ppm; biphenyl amine protons at δ 6.8–7.1 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 425.18).
  • Elemental Analysis: Confirms purity (>98% C, H, N content).
  • X-ray Crystallography: Resolves π-stacking interactions in solid-state structures (if single crystals are obtainable) .

Q. What are the primary research applications of this compound?

Methodological Answer:

  • Optoelectronic Materials: Acts as a hole-transport layer (HTL) in OLEDs due to its high thermal stability (decomposition >300°C) and ambipolar charge transport properties .
  • Fluorescent Probes: The dibenzofuran moiety enhances quantum yield (Φ~0.45 in THF) for bioimaging applications .
  • Polymer Additives: Improves electroluminescence efficiency in conjugated polymers (e.g., polyfluorenes) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates (dust/mist).
  • Storage: Inert atmosphere (argon) at room temperature; desiccated to prevent hydrolysis .
  • Hazard Mitigation:
    • Skin Contact: Wash with soap/water; monitor for irritation (H315).
    • Ingestion: Seek medical attention; administer activated charcoal (H302) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, and what factors introduce variability?

Methodological Answer:

  • Parameter Screening: Use Design of Experiments (DoE) to test variables:

    VariableRange TestedOptimal Value
    CatalystPd(OAc)₂, PdCl₂, Pd(PPh₃)₄Pd(PPh₃)₄ (1 mol%)
    SolventToluene, DMF, THFToluene/EtOH (3:1)
    Temperature80–120°C110°C
  • Yield Improvements:

    • Pre-drying solvents (molecular sieves) reduces side reactions.
    • Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h conventional) .

Q. How should researchers resolve contradictions in reported optoelectronic properties (e.g., charge mobility)?

Methodological Answer:

  • Purity Validation: Compare HPLC traces (C18 column, acetonitrile/water) to rule out impurities .
  • Morphological Analysis: Use AFM/TEM to assess thin-film crystallinity vs. amorphous domains.
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) predict HOMO/LUMO levels and charge transfer integrals. Discrepancies >0.2 eV suggest experimental artifacts .

Q. What methodologies assess the environmental impact of this compound?

Methodological Answer:

  • Aquatic Toxicity: Follow OECD Test Guideline 201: Daphnia magna 48-h EC₅₀ (reported >100 mg/L, indicating moderate hazard) .
  • Biodegradation: Use OECD 301B (CO₂ evolution test); <10% degradation in 28 days classifies it as persistent .
  • Life-Cycle Analysis (LCA): Track synthesis waste (e.g., palladium recovery via ion-exchange resins) .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate thin-film packing to predict charge mobility (e.g., hole mobility ~10⁻³ cm²/Vs).
  • QSAR Models: Correlate substituent electronegativity (e.g., -F, -CF₃) with HOMO level shifts (R² >0.85) .
  • Machine Learning: Train models on existing HTL databases to prioritize synthetic targets (e.g., derivatives with λₑₓ >450 nm) .

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